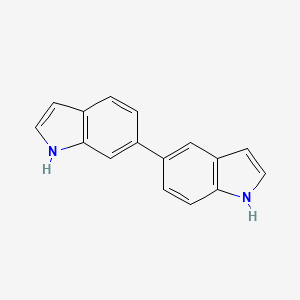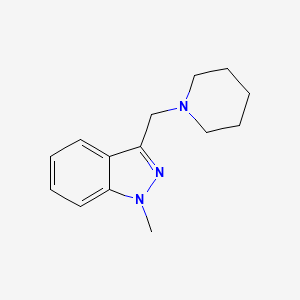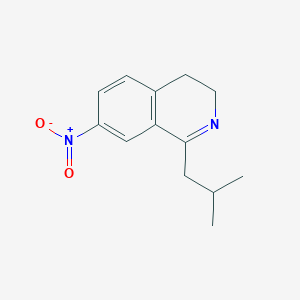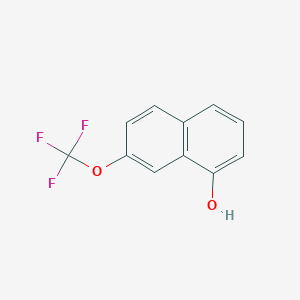
5,6'-Bi-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H,1’H-5,6’-Biindole is a heterocyclic compound consisting of two indole units connected at the 5 and 6 positions Indole derivatives are significant in various fields due to their biological and chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H,1’H-5,6’-Biindole can be synthesized through several methods. One common approach is the Madelung indole synthesis, which involves the cyclization of N,N’-bis-formyl-o-tolidine under strong basic conditions and high temperatures (350°C) to produce the dimeric indole . Another method involves the reaction of indole derivatives with palladium(II) acetate in the presence of a bidentate ligand and a soluble base under reflux conditions .
Industrial Production Methods: Industrial production of 1H,1’H-5,6’-Biindole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.
Analyse Chemischer Reaktionen
Types of Reactions: 1H,1’H-5,6’-Biindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions are common, especially at the C2 and C3 positions of the indole rings.
Common Reagents and Conditions:
Oxidation: Reagents like cerium(IV) ammonium nitrate (CAN) are used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted indoles, quinonoid derivatives, and dihydroindoles, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1H,1’H-5,6’-Biindole has numerous applications in scientific research:
Wirkmechanismus
The mechanism by which 1H,1’H-5,6’-Biindole exerts its effects involves interactions with various molecular targets and pathways. For example, it can act as an inhibitor of specific enzymes or receptors, leading to changes in cellular signaling pathways. The exact mechanism depends on the specific derivative and its target .
Vergleich Mit ähnlichen Verbindungen
5,5’-Biindole: Another dimeric indole compound with similar structural features.
3,3’-Biindole-2,2’(1H,1’H)-dione: Known for its nonlinear optical properties.
1,1’-Dimethyl-2’,3’-dihydro-1H,1’H-2,3’-biindole: A derivative with unique reactivity due to its methyl groups.
Uniqueness: 1H,1’H-5,6’-Biindole is unique due to its specific connectivity at the 5 and 6 positions, which imparts distinct chemical and biological properties compared to other biindole derivatives
Eigenschaften
CAS-Nummer |
341023-06-1 |
|---|---|
Molekularformel |
C16H12N2 |
Molekulargewicht |
232.28 g/mol |
IUPAC-Name |
5-(1H-indol-6-yl)-1H-indole |
InChI |
InChI=1S/C16H12N2/c1-2-13(10-16-11(1)5-7-18-16)12-3-4-15-14(9-12)6-8-17-15/h1-10,17-18H |
InChI-Schlüssel |
UWKFRZWDZQVPPS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC2=C1C=CN2)C3=CC4=C(C=C3)NC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B11878511.png)

![2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B11878519.png)


![4-Chloro-1-(trimethylsilyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11878536.png)




![1,7-Diazaspiro[4.5]decane, 1-methyl-7-(3-pyridinyl)-](/img/structure/B11878579.png)

